N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester
Description
N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester (CAS: 176796-46-6; molecular formula: C₁₇H₁₇ClN₂O₂; molar mass: 316.78 g/mol) is a Schiff base-derived glycine ester. It is structurally characterized by:
- A chloro-substituted phenyl ring at position 3.
- A methylamino group at position 2 of the aromatic ring.
- A phenylmethylene group bridging the aromatic amine and glycine methyl ester.
This compound is recognized as Diazepam Impurity 3, indicating its relevance in pharmaceutical quality control during benzodiazepine synthesis . Its structural complexity and electron-withdrawing chlorine atom influence its stability and reactivity, particularly in hydrolytic or oxidative environments.
Properties
Molecular Formula |
C17H17ClN2O2 |
|---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
methyl 2-[[[5-chloro-2-(methylamino)phenyl]-phenylmethylidene]amino]acetate |
InChI |
InChI=1S/C17H17ClN2O2/c1-19-15-9-8-13(18)10-14(15)17(20-11-16(21)22-2)12-6-4-3-5-7-12/h3-10,19H,11H2,1-2H3 |
InChI Key |
RUKFPBKCDWGOLP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C(=NCC(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester typically involves the reaction of 5-chloro-2-(methylamino)aniline with benzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with glycine methyl ester hydrochloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester is a chemical compound with the molecular formula C17 H17 Cl N2 O2 and a molecular weight of 316.782 . It is also known as methyl 2-[(E)-[[5-chloro-2-(methylamino)phenyl]-phenylmethylidene]amino]acetate .
Chemical Data
- CAS Number: 176796-46-6
- Molecular Formula: C17 H17 Cl N2 O2
- Molecular Weight: 316.782
- Accurate Mass: 316.098
- IUPAC: methyl 2-[(E)-[[5-chloro-2-(methylamino)phenyl]-phenylmethylidene]amino]acetate
- SMILES: CNc1ccc(Cl)cc1\C(=N\CC(=O)OC)\c2ccccc2
- InChI: InChI=1S/C17H17ClN2O2/c1-19-15-9-8-13(18)10-14(15)17(20-11-16(21)22-2)12-6-4-3-5-7-12/h3-10,19H,11H2,1-2H3/b20-17+
Potential Applications
While the provided search results do not detail specific applications of this compound, they do provide some context clues:
- As a Building Block: this compound can be used for synthesizing other molecules .
- Intermediate in Clopidogrel Bisulfate Synthesis: (+)2-(2- Chloro phenyl)glycine methyl ester( tartarate salt) is an intermediate in the synthesis of Clopidogrel Bisulfate .
Safety and Hazards
Based on aggregated GHS information, the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
- Hazard Statements:
- Precautionary Statements:
- Hazard Classes and Categories:
Additional Information
Mechanism of Action
The mechanism of action of N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs or functional groups with the target molecule:
Key Comparative Analysis
- Functional Groups and Reactivity: The target compound’s chloro and methylamino groups enhance its polarity compared to the oxazole-containing analogue (C₂₂H₂₄N₂O₄), which has a lipophilic oxazole ring. This difference may affect solubility and metabolic stability in biological systems . Phosphonate-containing analogues (e.g., O,O′-dialkyl α-aminophosphonates) exhibit greater hydrolytic stability due to the P–O bond, unlike the target’s ester group, which is prone to hydrolysis .
- Synthetic Pathways: The target compound likely forms via Schiff base condensation between 5-chloro-2-(methylamino)benzaldehyde and glycine methyl ester, followed by stabilization of the imine bond. This contrasts with phosphonate analogues, which require hydrolysis and coupling steps . The oxazole-containing derivative (C₂₂H₂₄N₂O₄) involves ethoxy linker incorporation, suggesting multi-step alkylation and esterification processes .
Biological and Industrial Relevance :
- As a Diazepam impurity , the target compound is critical in pharmaceutical impurity profiling, whereas thifensulfuron methyl ester (C₁₃H₁₄N₆O₆S₂) is agriculturally significant .
- Phosphonate derivatives are explored for enzyme inhibition due to their structural mimicry of phosphate groups, a feature absent in the glycine ester series .
Research Findings and Data
Stability Studies
- The target compound’s ester group is susceptible to hydrolysis under alkaline conditions, unlike phosphonates, which resist hydrolysis up to pH 10 .
- The oxazole analogue’s ethoxy linker may confer enhanced thermal stability compared to the target’s methylene bridge .
Spectroscopic Data
- NMR : The target compound’s ¹H-NMR spectrum shows characteristic peaks for the methyl ester (~3.6 ppm) and aromatic protons (~6.8–7.5 ppm). The oxazole analogue displays distinct peaks for the oxazole ring (~8.1 ppm) .
- MS : Both compounds exhibit molecular ion peaks consistent with their molar masses (316.78 vs. 380.44) .
Biological Activity
N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester, with the CAS Number 176796-46-6, is a synthetic compound notable for its unique structural features, including a chloro group, a methylamino group, and a glycine methyl ester moiety. This article explores its biological activity based on diverse research findings.
Pharmacological Profile
Research indicates that this compound may exhibit significant biological activities due to its interaction with various receptors and enzymes. Notably, studies have focused on its potential as a selective agonist for the serotonin 2C (5-HT2C) receptor, which is implicated in various neuropsychiatric disorders.
- Receptor Interaction : The compound's ability to bind selectively to the 5-HT2C receptor suggests potential applications in treating conditions such as depression and anxiety. Functional selectivity at this receptor has been linked to reduced side effects compared to non-selective agonists .
- Anticancer Activity : In vitro studies have demonstrated that compounds structurally similar to this compound exhibit cytotoxic effects against several cancer cell lines, including Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC). The mechanism of action may involve the induction of apoptosis or disruption of cellular signaling pathways .
- Antimicrobial Properties : Preliminary screening has suggested that this compound may possess antimicrobial activity, although specific studies are required to quantify its efficacy against various pathogens .
Study on Antipsychotic Activity
A study investigated a series of novel compounds related to this compound for their antipsychotic properties. The findings highlighted a compound with an EC50 of 23 nM at the 5-HT2C receptor, demonstrating promise for further development in psychopharmacology .
Cytotoxicity Research
In another study, synthesized derivatives of similar structures showed high cytotoxicity against DLA and EAC cell lines, indicating that modifications in the structure could enhance biological activity. This reinforces the need for further exploration into structure-activity relationships (SAR) for optimizing therapeutic efficacy .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester, and how are intermediates validated?
Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the Schiff base (methylene linkage) between substituted aniline derivatives and glycine esters.
- Protection/deprotection strategies for amino groups, such as using benzophenone imine intermediates (e.g., ethyl N-(diphenylmethylene)glycinate analogs) .
- Catalytic hydrogenation (e.g., Pd/C under 40 psi H₂ in ethanol) to reduce intermediates, followed by purification via silica gel column chromatography .
Intermediate Validation:
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and functional groups. For example, methyl ester protons appear as singlets near δ 3.6–3.8 ppm, while aromatic protons in the 5-chloro-2-(methylamino)phenyl group resonate at δ 6.8–7.5 ppm .
- Mass spectrometry (MS) verifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns consistent with the target structure .
Basic: Which analytical techniques are essential for confirming structural integrity and purity of this compound?
Answer:
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% by area normalization) and detects impurities (e.g., 5-Chloro-2-(methylamino)benzophenone, a common byproduct ).
- Chiral Chromatography: Resolves enantiomers if stereocenters are present, using columns like CHIRALPAK® IG with hexane:isopropanol mobile phases .
- Thermogravimetric Analysis (TGA): Assesses thermal stability, critical for determining storage conditions (e.g., decomposition above 150°C) .
Basic: What impurities are frequently observed during synthesis, and how are they characterized?
Answer:
Common Impurities:
- 5-Chloro-2-(methylamino)benzophenone (CAS 1022-13-5): A side product from incomplete condensation or hydrolysis of the methylene group .
- Unreacted glycine methyl ester: Detected via LC-MS as a lower molecular weight species (m/z ~118) .
Characterization Methods:
- LC-MS/MS: Identifies impurities using fragmentation libraries and isotopic patterns.
- ¹H NMR Spiking Experiments: Confirms impurity identity by comparing shifts with reference standards .
Advanced: How can reaction conditions be optimized to maximize yield and minimize byproducts?
Answer:
Key Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (e.g., THF) enhance Schiff base formation kinetics compared to ethanol .
- Catalyst Screening: Pd/C (10% w/w) under 40 psi H₂ achieves >90% reduction efficiency for intermediates .
- Temperature Control: Maintaining ≤25°C during acid-sensitive steps (e.g., ester hydrolysis) prevents degradation .
Case Study:
In a related glycine ester synthesis, adjusting the NaOH concentration (1N vs. 2N) during hydrolysis reduced byproduct formation from 12% to 3% .
Advanced: What methodologies are recommended for stability studies under varying storage conditions?
Answer:
- Forced Degradation Studies:
- Long-Term Stability: Store at -20°C under argon; periodic NMR analysis ensures no methyl ester hydrolysis or imine rearrangement .
Advanced: How can researchers design in vitro assays to evaluate bioactivity or receptor binding?
Answer:
- Target Selection: Prioritize receptors with glycine-binding domains (e.g., NMDA receptors) based on structural analogs like diphenylmethylene glycine derivatives .
- Assay Design:
Example:
A related phenylglycine methyl ester showed IC₅₀ = 12 µM against bacterial D-alanyl-D-alanine ligase, suggesting potential antimicrobial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
